(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential as a kinase inhibitor, making it a valuable candidate in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride typically involves multiple steps. One common method includes the coupling of an amine and a carboxylic acid precursor using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The reaction is carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to increase yield and purity. This includes using large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its kinase inhibitory properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another kinase inhibitor used in cancer treatment.
Dasatinib: A multi-targeted kinase inhibitor with broader activity.
Nilotinib: Similar to imatinib but with improved efficacy and safety profile.
Uniqueness
(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other kinase inhibitors .
Properties
CAS No. |
1616415-41-8 |
---|---|
Molecular Formula |
C12H20ClN7 |
Molecular Weight |
297.79 g/mol |
IUPAC Name |
1,3-dimethyl-4-[(2S)-2-methylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride |
InChI |
InChI=1S/C12H19N7.ClH/c1-7-6-14-4-5-19(7)11-9-8(2)17-18(3)10(9)15-12(13)16-11;/h7,14H,4-6H2,1-3H3,(H2,13,15,16);1H/t7-;/m0./s1 |
InChI Key |
VCLWIUSVTPGSRT-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N.Cl |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.